Cas no 40332-17-0 ((2-Methyl-1h-benzimidazol-1-yl)acetic acid)

(2-Methyl-1h-benzimidazol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (2-Methylbenzoimidazol-1-yl)acetic acid
- (2-Methyl-1H-benzimidazol-1-yl)acetic acid
- (2-methyl-1H-benzimidazol-1-yl)acetic acid 0.5 hydrate
- (2-Methyl-benzoimidazol-1-yl)acetic acid
- (2-Methyl-benzoimidazol-1-yl)-acetic acid 0.5 hydrate
- 2-(2-methylbenzimidazol-1-yl)acetic acid
- C10H10N2O2
- (2-methyl-benzimidazol-1-yl)-acetic acid
- (2-Methyl-benzimidazol-1-yl)-essigsaeure
- (2-methyl-benzoimidazol-1-yl)-acetic acid
- 2-(2-methylbenzimidazolyl)acetic acid
- 2-Methyl-1H-benzimidazole-1-acetic acid
- 2-Methylbenzimidazol-N-essigsaeure
- Enamine_001840
- Oprea1_058908
- AKOS000100692
- CS-0207381
- FT-0646193
- SCHEMBL3587930
- N11742
- MFCD00621731
- Oprea1_784008
- 2-(2-methyl-1H-1,3-benzimidazol-1-yl)acetic acid
- AMY11440
- 40332-17-0
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid
- SR-01000482271-1
- EN300-00790
- BB 0219666
- SR-01000482271
- MFCD14585018
- 1H-Benzimidazole-1-acetic acid, 2-methyl-
- DTXSID00352117
- HMS1399D14
- Z56812811
- 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
- J-500848
- AS-19407
- SMGBDFGKVGSCGB-UHFFFAOYSA-N
- (2-Methyl-1H-benzimidazol-1-yl)acetic acid, AldrichCPR
- DB-011561
- BBL028825
- STK019245
- AF-399/33193016
- ALBB-004716
- (2-methyl-1,3-benzodiazol-1-yl)acetic acid
- (2-Methyl-1h-benzimidazol-1-yl)acetic acid
-
- MDL: MFCD00621731
- インチ: InChI=1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
- InChIKey: SMGBDFGKVGSCGB-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=CC=CC=C2N1CC(=O)O
計算された属性
- せいみつぶんしりょう: 190.07400
- どういたいしつりょう: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- ゆうかいてん: 254-256 ºC
- PSA: 55.12000
- LogP: 1.42930
(2-Methyl-1h-benzimidazol-1-yl)acetic acid セキュリティ情報
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S22; S26; S36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R22; R36/37/38
(2-Methyl-1h-benzimidazol-1-yl)acetic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(2-Methyl-1h-benzimidazol-1-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-19407-1G |
(2-Methyl-1H-benzimidazol-1-yl)acetic acid |
40332-17-0 | >95% | 1g |
£195.00 | 2025-02-08 | |
abcr | AB226435-25 g |
(2-Methyl-1H-benzimidazol-1-yl)acetic acid, 97%; . |
40332-17-0 | 97% | 25 g |
€977.00 | 2023-07-20 | |
Key Organics Ltd | AS-19407-25G |
(2-Methyl-1H-benzimidazol-1-yl)acetic acid |
40332-17-0 | >95% | 25g |
£844.00 | 2025-02-08 | |
abcr | AB226435-10 g |
(2-Methyl-1H-benzimidazol-1-yl)acetic acid, 97%; . |
40332-17-0 | 97% | 10 g |
€492.50 | 2023-07-20 | |
TRC | M291113-1g |
(2-Methyl-1h-benzimidazol-1-yl)acetic acid |
40332-17-0 | 1g |
$184.00 | 2023-05-18 | ||
TRC | M291113-100mg |
(2-Methyl-1h-benzimidazol-1-yl)acetic acid |
40332-17-0 | 100mg |
$64.00 | 2023-05-18 | ||
TRC | M291113-500mg |
(2-Methyl-1h-benzimidazol-1-yl)acetic acid |
40332-17-0 | 500mg |
$138.00 | 2023-05-18 | ||
Chemenu | CM115578-10g |
(2-methyl-1H-benzimidazol-1-yl)acetic acid |
40332-17-0 | 95% | 10g |
$*** | 2023-05-30 | |
Chemenu | CM115578-5g |
(2-methyl-1H-benzimidazol-1-yl)acetic acid |
40332-17-0 | 95% | 5g |
$*** | 2023-05-30 | |
abcr | AB226435-5 g |
(2-Methyl-1H-benzimidazol-1-yl)acetic acid, 97%; . |
40332-17-0 | 97% | 5 g |
€288.50 | 2023-07-20 |
(2-Methyl-1h-benzimidazol-1-yl)acetic acid 関連文献
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(2-Methyl-1h-benzimidazol-1-yl)acetic acidに関する追加情報
Comprehensive Overview of (2-Methyl-1h-benzimidazol-1-yl)acetic acid (CAS No. 40332-17-0)
(2-Methyl-1h-benzimidazol-1-yl)acetic acid, identified by its CAS number 40332-17-0, is a specialized organic compound with significant applications in pharmaceutical and biochemical research. This compound belongs to the benzimidazole derivatives, a class of heterocyclic compounds known for their diverse biological activities. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for benzimidazole-based compounds has surged due to their potential in drug discovery and development. Researchers are particularly interested in (2-Methyl-1h-benzimidazol-1-yl)acetic acid for its role in designing novel enzyme inhibitors and antimicrobial agents. Its structural versatility allows for modifications that can target specific biological pathways, addressing current challenges in antibiotic resistance and chronic diseases.
The synthesis of CAS 40332-17-0 typically involves the condensation of 2-methylbenzimidazole with chloroacetic acid, followed by purification steps to achieve high purity. This process is optimized for scalability, catering to both laboratory-scale and industrial production. The compound's molecular formula (C10H10N2O2) and molecular weight (190.20 g/mol) are critical parameters for quality control and regulatory compliance.
One of the trending topics in the scientific community is the exploration of green chemistry approaches for synthesizing such compounds. (2-Methyl-1h-benzimidazol-1-yl)acetic acid has been studied in the context of solvent-free reactions and catalytic methods, aligning with global sustainability goals. These advancements not only reduce environmental impact but also improve cost-efficiency, making the compound more accessible for research and development.
From an analytical perspective, 40332-17-0 is characterized using techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's identity, purity, and stability, which are essential for its application in preclinical studies. The compound's melting point (approximately 200-202°C) and solubility profile (soluble in polar solvents like DMSO and methanol) are also well-documented, providing researchers with practical insights for experimental design.
In the pharmaceutical industry, (2-Methyl-1h-benzimidazol-1-yl)acetic acid is gaining attention for its potential as a prodrug or bioconjugate. Its ability to form stable linkages with bioactive molecules makes it a candidate for targeted drug delivery systems. This aligns with the growing interest in personalized medicine and nanotechnology-based therapies, where precise control over drug release and bioavailability is paramount.
Another area of interest is the compound's role in agricultural chemistry. Benzimidazole derivatives are known for their fungicidal and plant growth-regulating properties. While CAS 40332-17-0 is primarily researched for pharmaceutical applications, its analogs have shown promise in crop protection, addressing concerns about food security and sustainable farming.
For researchers sourcing (2-Methyl-1h-benzimidazol-1-yl)acetic acid, it is crucial to verify suppliers' credentials and ensure compliance with Good Laboratory Practices (GLP). The compound is typically available as a white to off-white crystalline powder, with purity levels exceeding 98%. Storage recommendations include keeping it in a cool, dry place away from light to maintain stability.
In summary, 40332-17-0 represents a versatile and scientifically significant compound with broad applicability. Its integration into cutting-edge research areas like drug discovery, green synthesis, and agricultural innovation underscores its relevance in addressing contemporary scientific and societal challenges. As interest in benzimidazole chemistry continues to grow, this compound is poised to play a pivotal role in advancing both academic and industrial research.
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